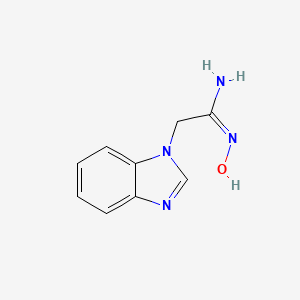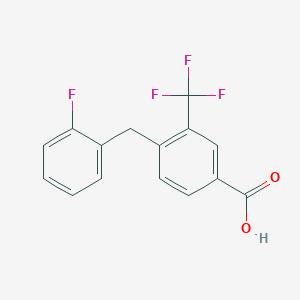
4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of both fluorobenzyl and trifluoromethyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a fluorobenzyl compound with a trifluoromethylbenzoic acid derivative. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.
類似化合物との比較
2-Fluoro-4-(trifluoromethyl)benzoic acid: Shares similar structural features but differs in the position of the fluorine and trifluoromethyl groups.
4-(4’-Fluorobenzyloxy)phenylboronic acid: Another fluorinated benzoic acid derivative with distinct reactivity and applications.
Uniqueness: 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C15H10F4O2 |
|---|---|
分子量 |
298.23 g/mol |
IUPAC名 |
4-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F4O2/c16-13-4-2-1-3-10(13)7-9-5-6-11(14(20)21)8-12(9)15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChIキー |
LKZBJIXSKAAYSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


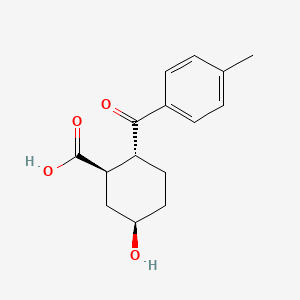
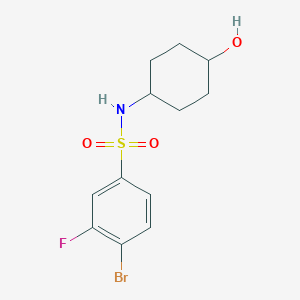
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
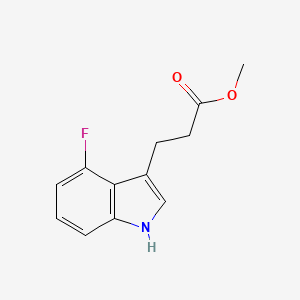

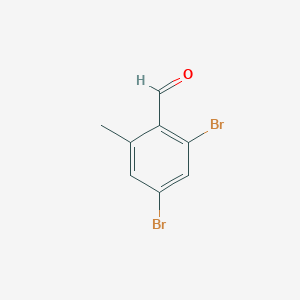

![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
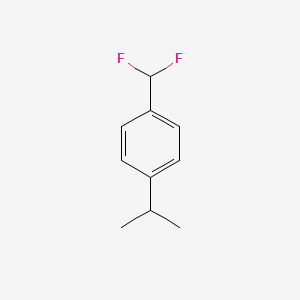
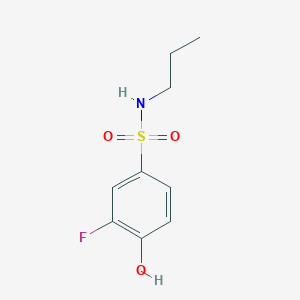
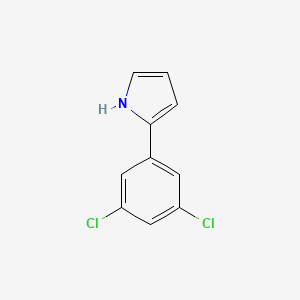
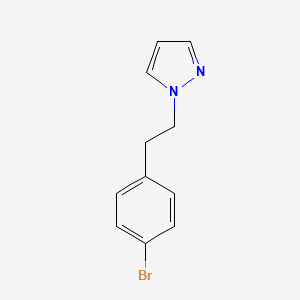
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
